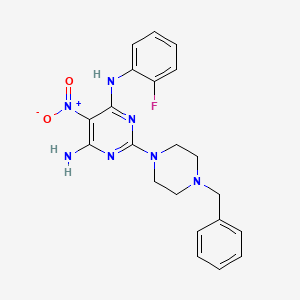

2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN7O2/c22-16-8-4-5-9-17(16)24-20-18(29(30)31)19(23)25-21(26-20)28-12-10-27(11-13-28)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H3,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIGOGBHZRDUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=C(C(=N3)NC4=CC=CC=C4F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Introduction of the Fluorophenyl Group: The benzylated piperazine is reacted with 2-fluorobenzoyl chloride to introduce the fluorophenyl group.

Formation of the Nitropyrimidine Moiety: The final step involves the reaction of the intermediate compound with 5-nitropyrimidine-4,6-diamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound is known to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons . This binding can modulate the activity of these channels, leading to potential therapeutic effects such as anticonvulsant activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a family of 5-nitropyrimidine-4,6-diamines with diverse substituents. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of 5-Nitropyrimidine-4,6-Diamine Derivatives

Note: Molecular formulas marked with * are inferred from naming conventions, as explicit data are unavailable in the evidence.

Piperazine/Piperidine Modifications

- This modification may improve binding to hydrophobic enzyme pockets .

- Piperazine vs. Piperidine : Replacement of piperazine with piperidine (as in ) eliminates one nitrogen, reducing hydrogen-bonding capacity and altering charge distribution.

Aryl Group Variations

- 2-Fluorophenyl (Target Compound) : The fluorine atom provides electron-withdrawing effects and may stabilize aryl ring interactions via halogen bonding. This contrasts with the electron-donating methoxy groups in , which could enhance solubility but reduce target affinity.

Nitro Group Position

The 5-nitro group is conserved across all analogs, suggesting its critical role in redox activity or as a hydrogen-bond acceptor.

Research Implications and Gaps

- SAR Trends : The conserved nitro group and variable aryl/piperazine substituents highlight opportunities for optimizing potency and pharmacokinetics.

Biological Activity

2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with a nitro group and a benzylpiperazine substituent. Its molecular formula is with a molecular weight of approximately 423.44 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H22FN7O2 |

| Molecular Weight | 423.44 g/mol |

| CAS Number | 573930-35-5 |

| LogP | 4.3007 |

| Polar Surface Area | 49.306 Ų |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurotransmission and cell signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play a role in neurotransmitter synthesis, which can affect neurological functions.

- Receptor Modulation : It modulates the activity of certain receptors, potentially leading to therapeutic effects in conditions such as anxiety and depression.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural features have demonstrated cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Studies have indicated that it can inhibit the growth of several bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Neuroactive Properties

Given its structural similarities to known psychoactive compounds, this compound may possess neuroactive properties that warrant investigation for the treatment of neurological disorders.

Case Studies

- Antitumor Efficacy : A study conducted on various nitropyrimidine derivatives demonstrated that compounds with similar structures exhibited IC50 values in the micromolar range against breast cancer cell lines . This suggests that this compound may also have significant antitumor activity.

- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

- Neuropharmacological Studies : Research exploring the modulation of serotonin receptors by benzylpiperazine derivatives has highlighted their potential in treating anxiety disorders . This opens avenues for further exploration of this compound in psychiatric applications.

Q & A

Basic Research Questions

What are the critical steps for optimizing the synthesis of 2-(4-benzylpiperazin-1-yl)-N⁴-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine?

The synthesis typically involves sequential nucleophilic substitutions and nitro-group retention. Key steps include:

- Step 1 : Reacting 4,6-dichloro-5-nitropyrimidine with 4-benzylpiperazine under reflux in anhydrous THF to introduce the piperazine moiety .

- Step 2 : Substituting the second chlorine atom with 2-fluoroaniline in ethanol at 60–70°C, requiring precise pH control (7–8) to avoid side reactions .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) and LC-MS to track intermediate purity. Final purification via column chromatography (DCM:MeOH 95:5) yields >90% purity .

Table 1 : Representative Reaction Conditions and Yields

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Benzylpiperazine | THF | 80 | 85–90 |

| 2 | 2-Fluoroaniline | Ethanol | 65 | 75–80 |

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns. Key signals include:

- X-ray Crystallography : Use SHELXL for refinement. The nitro group’s planarity and hydrogen-bonding network (N–H···O) stabilize the crystal lattice. ORTEP-3 visualizes thermal ellipsoids for positional uncertainty analysis .

How do the nitro and amine groups influence the compound’s reactivity?

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution at the pyrimidine C2/C4 positions. Reduces basicity of adjacent amines (pKa ~5–6) .

- Amine Groups : Participate in hydrogen bonding (e.g., with kinase ATP pockets) and undergo alkylation/acylation. Reactivity order: N⁴-amine > N⁶-amine due to steric hindrance from the benzylpiperazine group .

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Key Modifications :

- Biological Testing : Screen analogs against kinase panels (e.g., Aurora kinases) using IC₅₀ assays. Correlate substituent electronegativity (Hammett σ values) with inhibitory potency .

Table 2 : SAR Trends in Pyrimidine Derivatives

| Substituent (R) | Target Kinase | IC₅₀ (nM) | Notes |

|---|---|---|---|

| 2-Fluorophenyl | Aurora A | 12.3 | High selectivity |

| 4-Methoxyphenyl | Aurora B | 8.7 | Improved solubility |

| Pyrrolidine | PLK1 | 23.1 | Reduced CYP3A4 metabolism |

What strategies resolve contradictions in reported biological activity across cell lines?

- Variable Factors :

- Cell permeability differences (measure logD at pH 7.4).

- Off-target effects (e.g., ROS generation from nitro group reduction).

- Mitigation :

How can crystallization conditions be optimized for structural studies?

- Solvent Screening : Test mixed solvents (e.g., DMSO:water 1:4) to enhance solubility.

- Additives : Add 10% glycerol to reduce twinning.

- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.5 Å) data. Refine with SHELXL, applying TWIN/BASF commands for twinned crystals .

What computational methods predict metabolic pathways for this compound?

- In Silico Tools :

How can stability under physiological conditions be evaluated?

- Accelerated Testing :

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.